4-(2-Ethoxyphenyl)-1,4-thiazinane 1,1-dioxide
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Overview
Description
4-(2-Ethoxyphenyl)-1,4-thiazinane 1,1-dioxide is a heterocyclic organic compound featuring a thiazinane ring substituted with an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethoxyphenyl)-1,4-thiazinane 1,1-dioxide typically involves the following steps:
Formation of the Thiazinane Ring: The thiazinane ring can be synthesized through a cyclization reaction involving a suitable dithiol and an amine. For instance, reacting 2-mercaptoethanol with an appropriate amine under acidic conditions can yield the thiazinane ring.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the thiazinane ring with 2-ethoxyphenyl halide in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethoxyphenyl)-1,4-thiazinane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazinane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazinane derivatives with different oxidation states.
Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazinane derivatives.
Substitution: Halogenated or nitrated ethoxyphenyl derivatives.
Scientific Research Applications
4-(2-Ethoxyphenyl)-1,4-thiazinane 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-Ethoxyphenyl)-1,4-thiazinane 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For example, it may inhibit enzyme activity or alter receptor signaling, leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
4-(2-Methoxyphenyl)-1,4-thiazinane 1,1-dioxide: Similar structure but with a methoxy group instead of an ethoxy group.
4-(2-Propoxyphenyl)-1,4-thiazinane 1,1-dioxide: Contains a propoxy group, leading to different physicochemical properties.
Uniqueness
4-(2-Ethoxyphenyl)-1,4-thiazinane 1,1-dioxide is unique due to the presence of the ethoxy group, which influences its solubility, reactivity, and biological activity. This makes it distinct from other thiazinane derivatives and valuable for specific applications.
Properties
IUPAC Name |
4-(2-ethoxyphenyl)-1,4-thiazinane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-2-16-12-6-4-3-5-11(12)13-7-9-17(14,15)10-8-13/h3-6H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLKUQMJJMAFPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCS(=O)(=O)CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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